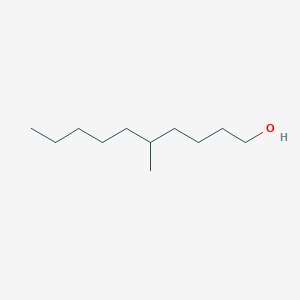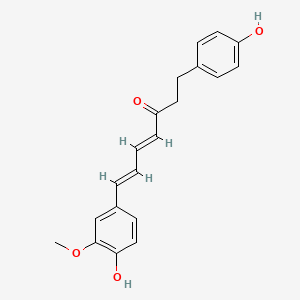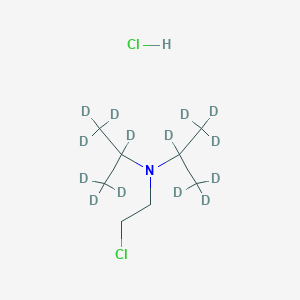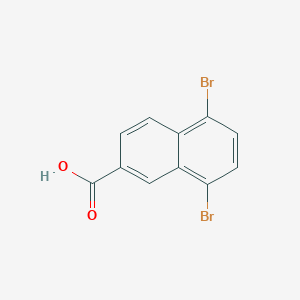![molecular formula C27H36F2O6 B13407808 (6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)
(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to other corticosteroids and is used in various medical and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione involves multiple steps, including the introduction of fluorine atoms, hydroxyl groups, and the ethoxypropylidene moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione is widely used in scientific research due to its potent biological activities. Some of its applications include:
Chemistry: Used as a model compound to study the reactivity of fluorinated steroids.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Employed in the development of new anti-inflammatory and immunosuppressive drugs.
Industry: Utilized in the synthesis of other complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The compound modulates the expression of genes involved in inflammation, immune response, and metabolism, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dexamethasone: Another potent synthetic glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A commonly used corticosteroid with a slightly different structure and pharmacokinetic profile.
Betamethasone: A fluorinated corticosteroid with high potency and long duration of action.
Uniqueness
(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, such as the ethoxypropylidene moiety and the presence of two fluorine atoms. These modifications enhance its biological activity and stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C27H36F2O6 |
|---|---|
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
(4R,6'S,8'S,9'R,10'S,11'S,13'S,14'S,16'S)-2-ethoxy-2-ethyl-6',9'-difluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione |
InChI |
InChI=1S/C27H36F2O6/c1-6-25(33-7-2)34-14-22(32)27(35-25)15(3)10-17-18-12-20(28)19-11-16(30)8-9-23(19,4)26(18,29)21(31)13-24(17,27)5/h8-9,11,15,17-18,20-21,31H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,23-,24-,25?,26-,27-/m0/s1 |
InChI-Schlüssel |
ZTAIHXMTPPBFLW-BJAJCIPTSA-N |
Isomerische SMILES |
CCC1(OCC(=O)[C@@]2(O1)[C@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)C)OCC |
Kanonische SMILES |
CCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)
![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)


![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)


